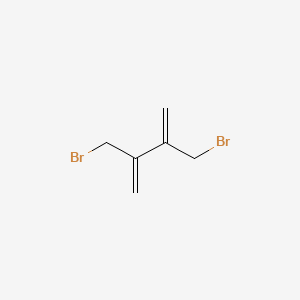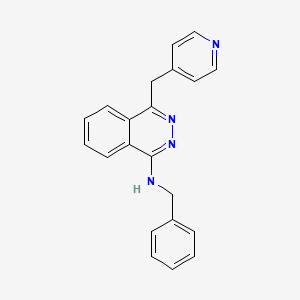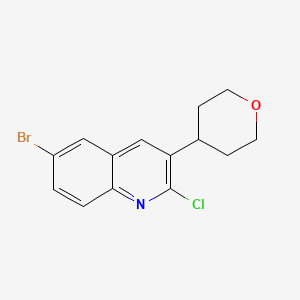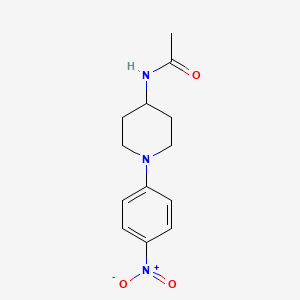
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine is a chemical compound that features a pyrrolidine ring, a phenoxy group, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrrolidin-1-ylmethyl intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the pyrrolidin-1-ylmethyl intermediate reacts with a phenol derivative.
Cyclobutyl group incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery efforts.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring and phenoxy group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(Trans-3-(4-(pyrrolidin-1-ylmethyl)phenoxy)cyclobutyl)methanamine can be compared with other similar compounds, such as:
4-(Pyrrolidin-1-yl)methylphenylmethanamine: Similar structure but lacks the cyclobutyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which is a common scaffold in medicinal chemistry.
Phenoxycyclobutyl derivatives: Compounds with a phenoxy group attached to a cyclobutyl ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of these structural features, which can confer distinct properties and activities compared to its analogs.
Properties
CAS No. |
917816-00-3 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
[3-[4-(pyrrolidin-1-ylmethyl)phenoxy]cyclobutyl]methanamine |
InChI |
InChI=1S/C16H24N2O/c17-11-14-9-16(10-14)19-15-5-3-13(4-6-15)12-18-7-1-2-8-18/h3-6,14,16H,1-2,7-12,17H2 |
InChI Key |
BRIAXIWBBYSJST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OC3CC(C3)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
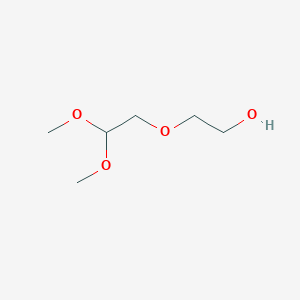
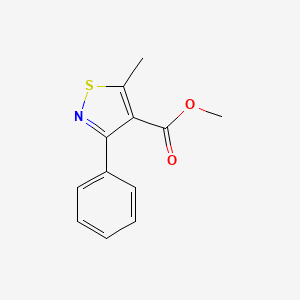
![[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)
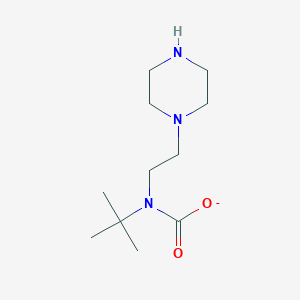
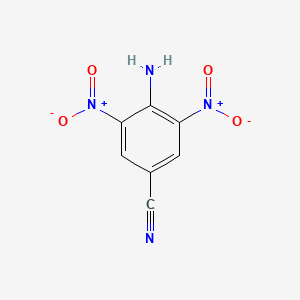

![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)
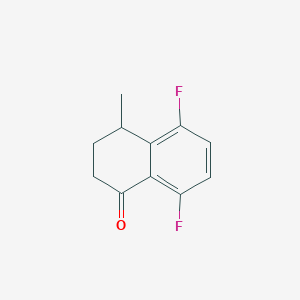
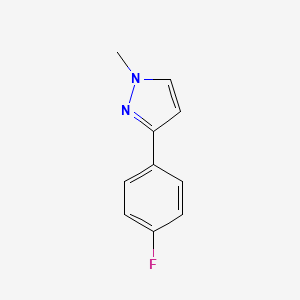
![2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B8637749.png)
